molecular formula C16H25N7O5 B1674932 LysAZT CAS No. 125780-83-8

LysAZT

Cat. No.: B1674932
CAS No.: 125780-83-8
M. Wt: 395.41 g/mol
InChI Key: BESSWBBUTNTRRR-WUHRBBMRSA-N
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Description

L-Lysine, 5’-ester with 3’-azido-3’-deoxythymidine is a bioactive chemical compoundThe esterification with L-Lysine enhances its bioavailability and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, 5’-ester with 3’-azido-3’-deoxythymidine involves the esterification of 3’-azido-3’-deoxythymidine with L-Lysine. This process typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond. The reaction is carried out under mild conditions to prevent the degradation of the sensitive azido group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

L-Lysine, 5’-ester with 3’-azido-3’-deoxythymidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Lysine, 5’-ester with 3’-azido-3’-deoxythymidine has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Lysine, 5’-ester with 3’-azido-3’-deoxythymidine involves its conversion to active metabolites within the body. The azido group is reduced to an amine, which then undergoes phosphorylation to form active triphosphate metabolites. These metabolites inhibit the reverse transcriptase enzyme, preventing the replication of viral DNA. The esterification with L-Lysine enhances its cellular uptake and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysine, 5’-ester with 3’-azido-3’-deoxythymidine is unique due to its enhanced bioavailability and potential therapeutic applications. The esterification with L-Lysine improves its cellular uptake and stability, making it a promising candidate for further research and development .

Properties

CAS No.

125780-83-8

Molecular Formula

C16H25N7O5

Molecular Weight

395.41 g/mol

IUPAC Name

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S)-2,6-diaminohexanoate

InChI

InChI=1S/C16H25N7O5/c1-9-7-23(16(26)20-14(9)24)13-6-11(21-22-19)12(28-13)8-27-15(25)10(18)4-2-3-5-17/h7,10-13H,2-6,8,17-18H2,1H3,(H,20,24,26)/t10-,11-,12+,13+/m0/s1

InChI Key

BESSWBBUTNTRRR-WUHRBBMRSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)[C@H](CCCCN)N)N=[N+]=[N-]

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C(CCCCN)N)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C(CCCCN)N)N=[N+]=[N-]

Appearance

Solid powder

125780-83-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L-Lysine, 5'-ester with 3'-azido-3'-deoxythymidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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